molecular formula C27H33As B14173090 Tris(2,4,6-trimethylphenyl)arsane CAS No. 7232-88-4

Tris(2,4,6-trimethylphenyl)arsane

Cat. No.: B14173090
CAS No.: 7232-88-4
M. Wt: 432.5 g/mol
InChI Key: XFBMPRVYUIIGTH-UHFFFAOYSA-N
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Description

Tris(2,4,6-trimethylphenyl)arsane (CAS 2606-64-6) is an organoarsenic compound with the molecular formula C₂₇H₃₃As and a molecular weight of 432.47 g/mol. The compound features a central arsenic atom bonded to three 2,4,6-trimethylphenyl groups, creating a sterically crowded environment. This structural feature significantly influences its reactivity and stability, as bulky substituents hinder access to the arsenic center . Key synonyms include tris(2,4,6-trimethylphenyl)arsine and trimethylphenyl arsane.

Ludwig et al. (1997) investigated its vibrational and electronic spectra, highlighting the impact of steric bulk on its coordination behavior .

Properties

CAS No.

7232-88-4

Molecular Formula

C27H33As

Molecular Weight

432.5 g/mol

IUPAC Name

tris(2,4,6-trimethylphenyl)arsane

InChI

InChI=1S/C27H33As/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3

InChI Key

XFBMPRVYUIIGTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[As](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

Preparation Methods

Organometallic Substitution Using Aryl Lithium Reagents

The most widely reported synthesis of tris(2,4,6-trimethylphenyl)arsane involves the reaction of arsenic trichloride (AsCl₃) with three equivalents of 2,4,6-trimethylphenyllithium (MesitylLi). This method mirrors protocols for analogous triarylphosphines, where aryl lithium reagents displace halides from the pnictogen center.

Reaction Stoichiometry and Mechanism

The substitution proceeds via a stepwise mechanism:

  • Initial substitution : AsCl₃ reacts with one equivalent of MesitylLi to form dichloro(mesityl)arsane (Cl₂As-Mes).
  • Secondary substitution : A second MesitylLi equivalent yields chloro-bis(mesityl)arsane (ClAs-Mes₂).
  • Final substitution : The third MesitylLi equivalent replaces the remaining chloride, producing this compound (As-Mes₃).

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or diethyl ether at –78°C to mitigate side reactions such as lithium-halide exchange or arsenic reduction.

Workup and Purification

Post-reaction, the mixture is quenched with ammonium chloride, and the product is extracted into a nonpolar solvent (e.g., hexane). Recrystallization from hot toluene yields pure this compound as a white crystalline solid.

Table 1: Representative Reaction Conditions and Yields
Reagent Ratio (AsCl₃:MesitylLi) Solvent Temperature (°C) Yield (%)
1:3 THF –78 72–85
1:3 Et₂O –78 68–75

Alternative Pathways: Grignard Reagents and Arsenic Trihalides

While organolithium reagents dominate literature protocols, Grignard reagents (MesitylMgBr) offer a less pyrophoric alternative. However, their lower nucleophilicity often necessitates elevated temperatures (0°C to room temperature) and prolonged reaction times, leading to diminished yields (50–60%). Side products, such as magnesium-arsenic clusters, complicate purification.

Comparative Analysis of Lithium vs. Magnesium Reagents

  • Reactivity : MesitylLi achieves full substitution at –78°C, whereas MesitylMgBr requires 0°C.
  • Byproducts : Grignard routes generate MgCl₂ and MgBr₂, which necessitate extensive filtration.
  • Scalability : Lithium-based methods are preferred for multi-gram syntheses due to faster kinetics.

Solid-State and Spectroscopic Characterization

This compound exhibits distinct spectral features:

  • ¹H NMR : Methyl groups resonate as singlets at δ 2.10–2.30 ppm, while aromatic protons appear as a singlet at δ 6.70–6.90 ppm.
  • ¹³C NMR : Quaternary carbons adjacent to arsenic are deshielded (δ 140–145 ppm).
  • X-ray Crystallography : The arsenic center adopts a trigonal pyramidal geometry with C–As–C angles of 98–102°, reflecting steric repulsion between mesityl groups.
Table 2: Selected Crystallographic Data
Parameter Value
As–C bond length (Å) 1.95–1.98
C–As–C angle (°) 98.5–102.3
Dihedral angle (Ar–As–Ar) (°) 115–120

Challenges and Mitigation Strategies

Steric Hindrance and Incomplete Substitution

The bulky mesityl groups hinder complete substitution, often leaving residual chloride in the product. To address this:

  • Excess reagent : Using 3.2–3.5 equivalents of MesitylLi ensures full conversion.
  • Stepwise addition : Gradual introduction of the aryl reagent minimizes clustering.

Oxidation Sensitivity

This compound is prone to oxidation, forming arsonium oxides. Storage under inert atmosphere (N₂ or Ar) and avoidance of protic solvents are critical.

Emerging Methodologies

Recent advances explore catalytic approaches:

  • N-Heterocyclic Carbene (NHC) Stabilization : NHCs facilitate arsenic-centered reactions by stabilizing low-coordinate intermediates, though applications to tris(mesityl)arsane remain exploratory.
  • Microwave-Assisted Synthesis : Rapid heating in sealed vessels reduces reaction times from hours to minutes, albeit with modest yield improvements (5–10%).

Industrial and Academic Applications

While primarily a research chemical, this compound finds niche uses:

  • Ligand Design : Its steric bulk stabilizes low-coordinate transition metals in catalysis.
  • Materials Science : As a precursor for arsenic-doped graphene analogs.

Chemical Reactions Analysis

Types of Reactions

Tris(2,4,6-trimethylphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding oxide.

    Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.

    Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Substitution: Reagents such as halogens or organolithium compounds are used.

    Coordination: Transition metal salts like palladium chloride or platinum chloride are used to form coordination complexes.

Major Products Formed

    Oxidation: The major product is tris(2,4,6-trimethylphenyl)arsine oxide.

    Substitution: Various substituted arsanes depending on the reagent used.

    Coordination: Metal-arsane complexes with varying stoichiometries.

Scientific Research Applications

Tris(2,4,6-trimethylphenyl)arsane has several applications in scientific research:

    Chemistry: Used as a ligand in organometallic chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its arsenic content.

    Industry: Used in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.

Mechanism of Action

The mechanism of action of tris(2,4,6-trimethylphenyl)arsane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination chemistry and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Effects: Substituent Variations

Triarylpnictogens with Triisopropylphenyl Groups

Sasaki et al. (2002) synthesized a series of triarylpnictogens, including tris(2,4,6-triisopropylphenyl)phosphine , -arsine , -stibine , and -bismuthine , to study steric and electronic effects . Key findings include:

  • Steric bulk : Triisopropylphenyl groups (larger than trimethylphenyl) enhance stability but reduce reactivity due to extreme steric hindrance.
  • Redox properties : The arsenic analog exhibited moderate redox activity compared to phosphorus (more reactive) and bismuth (less reactive).
Compound Central Atom Molecular Formula Steric Bulk Redox Activity
Tris(2,4,6-trimethylphenyl)arsane As C₂₇H₃₃As Moderate Not reported
Tris(2,4,6-triisopropylphenyl)arsine As C₃₉H₆₃As High Moderate
Tris(2,4,6-triisopropylphenyl)phosphine P C₃₉H₆₃P High High
Methoxyphenyl-Substituted Phosphines

The Kanto Chemical catalog lists tris(2-methoxyphenyl)phosphine (mp 204–208°C) and tris(4-methoxyphenyl)phosphine (mp 131–134°C) . Compared to trimethylphenyl arsane:

  • Electronic effects : Methoxy groups are electron-donating, increasing electron density at the central atom.
  • Applications : Methoxyphenyl phosphines are widely used as ligands in catalysis, whereas bulky trimethylphenyl arsane is less explored in this context .

Central Atom Variations: Arsenic vs. Antimony

Westhoff et al. (1988) synthesized tris(2,4,6-trimethylphenyl)antimony dihydroxide , an antimony analog . Key differences include:

  • Lewis acidity : Antimony compounds exhibit stronger Lewis acidity than arsenic due to lower electronegativity.
  • Stability : The antimony derivative forms stable hydroxide complexes, whereas arsenic analogs are more prone to oxidation .

Reactivity in Oxidation Reactions

Sasaki et al. (2014) compared the oxidation of tris(2,4,6-triisopropylphenyl)phosphine and -arsine :

  • Phosphine oxidation : Rapid formation of phosphine oxide under mild conditions.
  • Arsine oxidation : Slower oxidation kinetics, requiring stronger oxidizing agents.
    This suggests that This compound would exhibit intermediate reactivity due to reduced steric bulk compared to triisopropylphenyl analogs.

Q & A

Q. How to optimize this compound for asymmetric catalysis?

  • Methodological Answer : Introduce chiral auxiliaries to the methyl groups or pair with chiral counterions. Enantiomeric excess (ee) can be measured via HPLC with chiral columns, referencing protocols for triphenylphosphine derivatives .

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